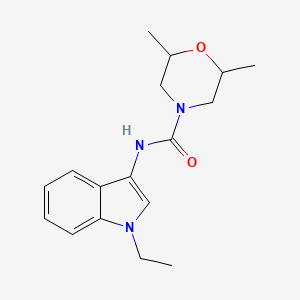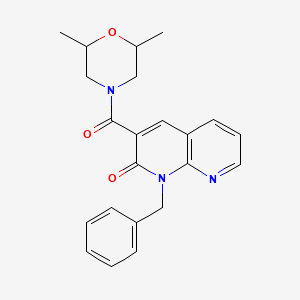![molecular formula C21H28N4O3S B6507124 Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- CAS No. 941869-32-5](/img/structure/B6507124.png)
Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)-
Descripción general
Descripción
Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- is a complex organic compound with a unique structure that combines several functional groups, including an amide, a dimethylamino group, a morpholine ring, and a thienylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dimethylamino Group:
Morpholine Ring Formation: The morpholine ring is introduced through a cyclization reaction involving an appropriate precursor.
Thienylmethyl Group Addition: The thienylmethyl group is added through a coupling reaction, such as a Suzuki or Heck reaction.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-2-(dimethylamino)-4’-morpholino-butyrophenone
- N,N,N’,N’-Tetramethyl-1,2-ethanediamine
Uniqueness
Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-24(2)17-7-5-16(6-8-17)19(25-9-11-28-12-10-25)15-23-21(27)20(26)22-14-18-4-3-13-29-18/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXNAQUPPORICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123191 | |
| Record name | N1-[2-[4-(Dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-32-5 | |
| Record name | N1-[2-[4-(Dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[2-[4-(Dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)

![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6507083.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6507102.png)
![2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6507105.png)
![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6507116.png)
![N-cyclopropyl-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B6507129.png)
